Diploptene

Description

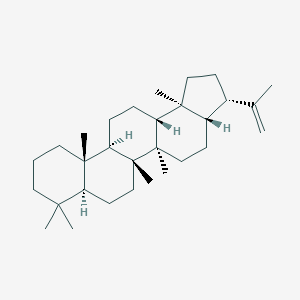

Structure

3D Structure

Properties

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYJYBYNZMZKX-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936540 | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-91-4 | |

| Record name | Diploptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diploptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Diploptene Biosynthesis Pathway from Squalene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biosynthesis of diploptene, a C30 pentacyclic triterpenoid, from the linear precursor squalene. The core of this process is a remarkable enzymatic reaction catalyzed by squalene-hopene cyclase (SHC). This document details the intricate catalytic mechanism of SHC, presents key quantitative data from biochemical studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the pathway and associated workflows. This guide is intended to serve as a foundational resource for professionals engaged in natural product biosynthesis, enzymology, and the development of novel therapeutic agents targeting related pathways.

The Core Biosynthetic Pathway: A Single-Step Transformation

The biosynthesis of this compound (also known as hopan-22-ol or diplopterol) from squalene is a highly complex, single-step reaction catalyzed by the enzyme Squalene-Hopene Cyclase (SHC) (EC 5.4.99.17).[1] This enzyme facilitates one of the most intricate transformations in biochemistry, converting the acyclic squalene molecule into a pentacyclic structure.[1][2] In this process, 13 covalent bonds are formed or broken, nine stereocenters are established, and five rings are generated.[1][2]

The reaction primarily yields two products: hop-22(29)-ene (hopene) and hopan-22-ol (this compound).[1][3] The typical ratio of hopene to this compound is approximately 5:1 to 9:1, making hopene the major product.[1][3] This pathway is notable for being oxygen-independent, distinguishing it from the oxygen-dependent sterol synthesis pathway in eukaryotes, which is catalyzed by the evolutionarily related oxidosqualene cyclase (OSC).[1][4]

Caption: High-level overview of the squalene to this compound and hopene conversion.

Enzymology of Squalene-Hopene Cyclase (SHC)

SHC is a membrane-associated protein found in numerous bacteria, with the enzyme from the thermophilic bacterium Alicyclobacillus acidocaldarius being the most extensively studied model.[1][2] Its active site is situated in a central cavity, which the squalene substrate accesses through a non-polar channel.[1]

Catalytic Mechanism

The catalytic cycle is a concerted cascade of cyclizations initiated by an electrophilic attack.

-

Initiation (Protonation): The reaction begins when squalene binds to the active site in a pre-chair conformation.[1] A conserved aspartate residue (Asp376 in A. acidocaldarius), acting as a Brønsted acid, protonates a terminal double bond of squalene.[2][3] This aspartate's acidity is enhanced by a coupled histidine (His451) and a network of hydrogen bonds.[2][3]

-

Propagation (Cyclization Cascade): The initial protonation generates a carbocation, triggering a series of ring closures. Aromatic residues within the active site cavity stabilize the transient carbocation intermediates as they form sequentially down the squalene chain.[1][3] This cascade results in the formation of the five-ring hopanyl cation intermediate.[5]

-

Termination: The reaction is terminated by one of two mechanisms acting on the hopanyl C-22 cation:

-

Deprotonation: A polarized water molecule, referred to as the "front water," acts as a base and abstracts a proton from the C-29 methyl group, leading to the formation of the major product, hopene.[3][5]

-

Hydroxylation: Alternatively, the same water molecule can act as a nucleophile, attacking the C-22 carbocation. This results in the formation of the minor product, this compound (hopan-22-ol).[3][5]

-

Caption: The catalytic cycle of Squalene-Hopene Cyclase (SHC).

Quantitative Analysis of SHC Properties

Biochemical characterization of SHCs from various bacterial species has provided valuable quantitative data. The operational parameters, such as optimal pH and temperature, vary depending on the source organism, reflecting adaptation to different environments.

| Species | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

| Alicyclobacillus acidocaldarius | 69.5 (Calculated) | ~6.0 | 60 | Model enzyme for SHC studies; produces hopene and hopanol. | [2][6] |

| Zymomonas mobilis | 71.5 (Calculated) | 6.0 - 7.0 | 30 | High amino acid similarity to B. japonicum SHC. | [2] |

| Bradyrhizobium japonicum | 73.2 (Calculated) | ~7.5 | 30 | Can also convert oxidosqualene, showing similarity to eukaryotic OSCs. | [2] |

| Methylococcus capsulatus | 72.0 (SDS-PAGE) | 6.8 - 7.2 | 45 | Does not accept oxidosqualene as a substrate. | [2] |

| Streptomyces albolongus (OUC-SaSHC) | 70.0 (Calculated) | 7.0 | 30 | Soluble SHC enabling easier purification; achieved 99% conversion of squalene. | [7] |

Experimental Protocols

This section provides detailed methodologies for the study of SHC, from gene expression to product analysis.

Heterologous Expression and Purification of SHC

Escherichia coli is a common host for the heterologous expression of SHC, as it lacks endogenous hopanoid or sterol biosynthesis pathways.[2]

-

Gene Cloning: The shc gene is amplified from the source organism's genomic DNA via PCR. The amplified gene is then cloned into an expression vector, such as pET, which is suitable for high-level protein expression in E. coli.[5][6]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB broth) to an optimal density (OD600 ≈ 0.6-0.8). Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of incubation (e.g., 4 hours), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization to release the cellular contents.[8]

-

Purification: Since SHC is often a membrane-associated protein, it may first require solubilization from cell extracts using nonionic detergents like Triton X-100.[2] If the protein is engineered with an affinity tag (e.g., His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin).[7] Further purification steps may involve ion-exchange or size-exclusion chromatography.

In Vitro SHC Enzyme Assay

This assay measures the conversion of squalene to hopanoids by the purified enzyme.

-

Reaction Mixture Preparation: A typical reaction mixture is prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0 or 60 mM sodium citrate, pH 6.0).[5][7]

-

Substrate Solubilization: Squalene is highly hydrophobic and must be solubilized. This is achieved by adding a detergent, such as 0.5% Tween 80 or 0.2% Triton X-100, to the reaction buffer.[5][7]

-

Enzyme Reaction: The reaction is initiated by adding a known concentration of purified SHC (e.g., 0.14 mg/mL) to the buffer containing solubilized squalene (e.g., 0.5-20 mM).[5][7]

-

Incubation: The mixture is incubated at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 36 hours for high conversion).[5][7]

-

Reaction Termination and Extraction: The reaction is stopped, and the lipid products are extracted from the aqueous phase using an organic solvent like ethyl acetate or a hexane/isopropanol mixture.

-

Product Analysis: The extracted lipids are dried, derivatized if necessary, and analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the hopene and this compound products.[9]

Caption: A generalized workflow for the expression, purification, and assay of SHC.

Conclusion

The conversion of squalene to this compound and hopene by squalene-hopene cyclase represents a pivotal and fascinating reaction in bacterial biochemistry. The enzyme's ability to orchestrate a complex cyclization cascade in a single, oxygen-independent step has made it a subject of intense study. For researchers and drug development professionals, understanding this pathway is crucial. The structural and mechanistic similarities between SHC and human oxidosqualene cyclase make it a potential target for developing novel anticholesteremic or antifungal drugs.[3] The protocols and data presented herein provide a solid foundation for further exploration and exploitation of this remarkable biosynthetic pathway.

References

- 1. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 2. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 6. Cloning, expression, and sequencing of squalene-hopene cyclase, a key enzyme in triterpenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diploptene in Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid family, is a significant lipid component in the cell membranes of numerous bacteria. Structurally analogous to eukaryotic sterols, this compound plays a crucial role in modulating the biophysical properties of bacterial membranes, contributing to their stability and resistance to environmental stresses. This technical guide provides an in-depth analysis of the function of this compound, detailing its biosynthesis, its impact on membrane fluidity and permeability, and its role in stress tolerance. The guide includes a compilation of quantitative data, detailed experimental protocols for the characterization of this compound's function, and visualizations of relevant biochemical pathways to support researchers and professionals in the fields of microbiology and drug development.

Introduction

Hopanoids, including this compound, are considered bacterial surrogates for sterols, such as cholesterol in eukaryotes.[1][2] They are synthesized by a wide range of bacteria and are abundant in various ecosystems.[3][4] Their planar and rigid structure allows them to intercalate into the lipid bilayer, thereby influencing the packing of phospholipids and modulating membrane characteristics.[2][3] This guide focuses specifically on this compound, a C30 hopanoid, and its fundamental contributions to the structure and function of bacterial cell membranes. Understanding the role of this compound is not only crucial for bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies that target membrane integrity.[5]

Biosynthesis of this compound

This compound is synthesized from the precursor squalene in an oxygen-independent cyclization reaction.[3] This process is catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][3] The reaction is a complex cascade that involves the formation of five rings from the linear squalene molecule.[3]

Physicochemical Effects of this compound on Bacterial Membranes

This compound's primary role is to modulate the physical state of the bacterial membrane. Its rigid, planar structure influences the ordering and dynamics of the surrounding phospholipid acyl chains.

Membrane Fluidity and Order

This compound decreases membrane fluidity by ordering the lipid acyl chains, leading to a more rigid and less dynamic membrane. This effect is particularly important for bacteria to adapt to changes in temperature and other environmental stresses.[3][6] The ordering effect of hopanoids has been demonstrated to be analogous to that of cholesterol in eukaryotic membranes.[7] In Gram-negative bacteria, hopanoids are enriched in the outer membrane where they interact with lipid A to create a more ordered and robust barrier.[3][8] The presence of this compound can lead to the formation of liquid-ordered (Lo) phases or microdomains, similar to lipid rafts in eukaryotes.[3]

Table 1: Quantitative Effects of Hopanoids on Membrane Rigidity

| Bacterial Strain | Hopanoid Mutant | Temperature (°C) | Change in Membrane Rigidity (Fluorescence Polarization) | Reference |

| Bradyrhizobium diazoefficiens | ΔhpnH (lacks C35 hopanoids, accumulates this compound) | 25 | Less rigid than wild-type | [3] |

| Bradyrhizobium diazoefficiens | ΔhpnH (lacks C35 hopanoids, accumulates this compound) | 40 | Less rigid than wild-type | [3] |

| Rhodopseudomonas palustris TIE-1 | Δshc (lacks all hopanoids) | 25 | Least rigid membrane compared to wild-type and other mutants | [9] |

| Rhodopseudomonas palustris TIE-1 | Δshc (lacks all hopanoids) | 40 | Membrane becomes less rigid (as expected with increased temperature) | [9] |

Membrane Permeability

By increasing the packing density of phospholipids, this compound reduces the permeability of the bacterial membrane to small molecules, including protons, ions, and certain antibiotics.[1][2] Hopanoid-deficient mutants exhibit increased sensitivity to various compounds, indicating a more permeable membrane.[10]

Table 2: Increased Sensitivity of Hopanoid-Deficient Mutants to Membrane-Permeabilizing Agents

| Bacterial Strain | Hopanoid Mutant | Agent | Observed Effect | Reference |

| Rhodopseudomonas palustris TIE-1 | Δshc | Bile Salts | Growth inhibition | [10] |

| Rhodopseudomonas palustris TIE-1 | Δshc | Erythromycin | 7 mm zone of inhibition (wild-type is resistant) | [10] |

| Rhodopseudomonas palustris TIE-1 | Δshc | Rifampin | 10 mm zone of inhibition (wild-type has 5 mm zone) | [10] |

| Methylobacterium extorquens | Δshc | Detergents (e.g., SDS) | Increased sensitivity | [11] |

Role of this compound in Bacterial Stress Resistance

The modulation of membrane properties by this compound is critical for bacterial survival under various stress conditions.

pH Stress

Hopanoids are crucial for maintaining membrane integrity under acidic and alkaline conditions.[1] Hopanoid-deficient mutants of Rhodopseudomonas palustris TIE-1 show severe growth defects and morphological damage when grown at low or high pH.[2][10] While the total amount of hopanoids may not change significantly under pH shock, the abundance of methylated hopanoids can increase, suggesting a specific role for modified hopanoids in pH homeostasis.[2]

Ethanol and Other Solvent Stress

In bacteria like Zymomonas mobilis, known for its high ethanol production and tolerance, hopanoids play a key role in maintaining membrane stability in the presence of ethanol.[12] Mutants with altered hopanoid composition show reduced growth rates and survival in the presence of high concentrations of ethanol.[12]

Table 3: Effect of Hopanoid Deficiency on Ethanol Tolerance in Zymomonas mobilis

| Mutant Strain | Condition | Relative Growth Rate (8% vs. 0% Ethanol) | Survival Rate (20% Ethanol for 30 min) | Reference |

| Control | - | ~0.75 | ~80% | [12] |

| hpn mutants | - | Significantly reduced | Significantly reduced | [12] |

Regulation of this compound Biosynthesis under Stress

The production of hopanoids, including this compound, is often upregulated in response to environmental stress.[3] This suggests the existence of regulatory networks that sense stress and modulate the expression of hopanoid biosynthesis genes, such as shc. While the complete signaling pathways are not fully elucidated for all bacteria, the general stress response (GSR) pathway is known to be involved in some cases.[3][13] For instance, in Rhodopseudomonas palustris, the gene hpnP, which is responsible for hopanoid methylation, is regulated by the alphaproteobacterial general stress response pathway.[3]

Experimental Protocols

Lipid Extraction and this compound Analysis by GC-MS

This protocol describes a general method for the extraction of total lipids from bacterial cells and subsequent analysis of this compound content by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase (e.g., stationary phase). Harvest cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).

-

Lyophilization: Freeze-dry the cell pellets to remove water.

-

Lipid Extraction: Resuspend the lyophilized cells in a solvent mixture, typically a modification of the Bligh-Dyer method using a one-phase mixture of dichloromethane, methanol, and water.[14] Perform sonication to disrupt the cells and facilitate lipid extraction.

-

Phase Separation: Add additional water and dichloromethane to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

-

Collection and Drying: Carefully collect the lower organic phase containing the lipids. Evaporate the solvent under a stream of nitrogen or argon.

-

Analysis: Resuspend the dried lipid extract in a suitable solvent for GC-MS analysis. This compound can be identified based on its retention time and mass spectrum.

Measurement of Membrane Fluidity using Fluorescence Polarization

This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure bulk membrane fluidity.

Principle: DPH is a hydrophobic molecule that intercalates into the lipid bilayer.[15] The degree of its rotational freedom, and thus the polarization of its fluorescence, is dependent on the fluidity of the surrounding lipids. Higher fluorescence polarization (or anisotropy) corresponds to lower membrane fluidity.[16]

Methodology:

-

Cell Preparation: Grow bacterial cells to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density.

-

DPH Labeling: Add DPH solution (in a solvent like THF or acetone) to the cell suspension to a final concentration of 1-10 µM. Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

-

Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light using a fluorometer equipped with polarizers.

-

Calculation of Anisotropy (A): Calculate the steady-state fluorescence anisotropy using the following equation: A = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the grating correction factor of the instrument.

Assessment of Membrane Permeability

Principle: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane.[10] An intact outer membrane of Gram-negative bacteria largely excludes NPN. An increase in outer membrane permeability allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.[10]

Methodology:

-

Cell Preparation: Prepare a bacterial suspension as described for the membrane fluidity assay.

-

Assay: In a fluorometer cuvette or a microplate well, add the bacterial suspension. Add NPN to a final concentration of 10-20 µM.

-

Measurement: Record the baseline fluorescence. Add the agent suspected of altering membrane permeability. Monitor the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.

Principle: Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, PI enters the cell, binds to DNA, and its fluorescence is greatly enhanced.

Methodology:

-

Cell Preparation: Prepare a bacterial suspension.

-

Assay: Add PI to the cell suspension to a final concentration of 1-5 µM.

-

Measurement: Add the test compound and measure the increase in fluorescence over time using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

Conclusion

This compound is a vital component of many bacterial cell membranes, acting as a dynamic modulator of membrane fluidity, permeability, and stability. Its synthesis is a key adaptive mechanism for bacteria to cope with a variety of environmental stresses. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of this compound and other hopanoids. For drug development professionals, the enzymes involved in this compound biosynthesis, such as squalene-hopene cyclase, and the membrane-stabilizing functions of this compound itself, represent potential targets for the development of novel antimicrobial agents that disrupt the protective barrier of bacterial cells. Further research into the regulation of hopanoid biosynthesis and their precise interactions with other membrane components will undoubtedly unveil new insights into bacterial physiology and new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Specific Hopanoid Classes Differentially Affect Free-Living and Symbiotic States of Bradyrhizobium diazoefficiens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extended hopanoid lipids promote bacterial motility, surface attachment, and root nodule development in the Bradyrhizobium diazoefficiens-Aeschynomene afraspera symbiosis | bioRxiv [biorxiv.org]

- 7. Determination of cell membrane permeability coefficients: Comparison of models in the case of oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants [dspace.mit.edu]

- 10. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. saizlab.bme.ucdavis.edu [saizlab.bme.ucdavis.edu]

- 16. Comprehensive network of stress-induced responses in Zymomonas mobilis during bioethanol production: from physiological and molecular responses to the effects of system metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Diploptene as a Biomarker in Sedimentary Records: An In-depth Technical Guide

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid class, is a crucial biomarker extensively utilized in the study of sedimentary records. Its remarkable preservation over geological timescales makes it an invaluable tool for reconstructing past environments and deciphering the contributions of bacterial biomass to organic matter. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biosynthetic origins, methods for its extraction and analysis, and its application in interpreting sedimentary archives. This document is intended for researchers, scientists, and professionals in the fields of organic geochemistry, paleoclimatology, and drug development who are interested in the application of molecular fossils to understand Earth's history and microbial processes.

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are structurally similar to eukaryotic sterols and are primarily synthesized by bacteria.[1] Their diagenetic products, hopanes, are among the most abundant organic molecules found in sediments and petroleum, with global reserves estimated to be in the order of 1013 to 1014 tons.[2] this compound (17β(H),21β(H)-hop-22(29)-ene) is a C30 hopanoid and a direct product of the cyclization of squalene, serving as a precursor to more complex, functionalized bacteriohopanepolyols (BHPs).[3][4] Its stability and widespread occurrence in bacteria make it a robust biomarker for tracing bacterial input into sedimentary organic matter.[1][5]

The analysis of this compound and its derivatives in sedimentary records can provide critical insights into:

-

Bacterial paleocommunities: The presence and abundance of this compound can indicate the historical presence and significance of bacterial populations.[4]

-

Depositional environments: Variations in this compound concentrations and its isotopic composition can help characterize past environmental conditions, such as oxygen levels and the source of organic matter.[6]

-

Methane cycling: The stable carbon isotopic composition (δ¹³C) of this compound can be a powerful proxy for identifying ancient methane seeps and periods of enhanced methanotrophy.[7][8]

This guide will delve into the technical aspects of utilizing this compound as a biomarker, covering its biosynthesis, analytical methodologies, and interpretation in various sedimentary contexts.

Biosynthesis of this compound and Bacteriohopanepolyols

The biosynthesis of this compound is an oxygen-independent process, which is a key reason for its proposed ancient origins, predating the rise of atmospheric oxygen required for sterol biosynthesis. The core of hopanoid biosynthesis is the cyclization of the linear C30 isoprenoid, squalene.

The key enzyme in this pathway is squalene-hopene cyclase (SHC) . This remarkable enzyme catalyzes one of the most complex single enzymatic reactions known, involving the formation of five rings, the creation of nine stereocenters, and the formation or breaking of 13 covalent bonds.[3][9] The reaction is initiated by the protonation of a terminal double bond of squalene, which is folded into a specific pre-chair conformation within the enzyme's active site.[9] This triggers a cascade of cyclization reactions, ultimately leading to the formation of the hopene carbocation. The reaction is terminated by the deprotonation of this intermediate to yield this compound.[10]

Following the synthesis of this compound, further enzymatic modifications can occur to produce a diverse suite of extended hopanoids known as bacteriohopanepolyols (BHPs).[11] These modifications, catalyzed by enzymes encoded by the hpn gene cluster, involve the addition of a ribosyl moiety and other functional groups to the C-22 position of the hopanoid skeleton.[11]

Data Presentation: this compound in Sedimentary Records

The concentration and stable carbon isotopic composition of this compound vary significantly across different sedimentary environments, reflecting the diverse microbial communities and biogeochemical processes at play. The following table summarizes representative quantitative data from various studies.

| Sedimentary Environment | Location | This compound Concentration (µg/g TOC) | δ¹³C of this compound (‰) | Primary Inferred Source(s) | Reference(s) |

| Marine | Saanich Inlet (Holocene) | Up to ~70 | -26.3 to -39.6 | Cyanobacteria, Nitrifying Bacteria, Methanotrophs | [6] |

| Washington Coast | Comparable to n-alkanes | -31.2 ± 0.5 | Soil Microorganisms | [5] | |

| Lacustrine | Thermokarst Lakes, Alaska | Not reported | -38.8 to -68.2 | Methanotrophic Bacteria, Heterotrophic Bacteria | [7][12] |

| Lake Rotsee, Switzerland | Peak at chemocline (ng/L) | Not reported | Methanotrophic Bacteria | [13] | |

| Terrestrial | Dajiuhu Peatland, China | High variability in mosses | -25.44 (average in peat) | Moss-associated Bacteria | [14] |

| Willamette Valley Soils | Comparable to n-alkanes | -31.2 ± 0.3 | Soil Microorganisms | [5] |

TOC = Total Organic Carbon

Experimental Protocols

The accurate quantification and isotopic analysis of this compound from sedimentary records require robust and standardized analytical procedures. This section outlines a general workflow for the extraction, separation, and analysis of this compound.

Lipid Extraction from Sediments

Objective: To extract total lipids, including this compound, from the sediment matrix.

Method 1: Soxhlet Extraction

-

Sample Preparation: Freeze-dry the sediment sample to remove water. Homogenize the dried sample by grinding it to a fine powder.

-

Extraction:

-

Place a known quantity of the homogenized sediment into a pre-extracted cellulose thimble.

-

Add an internal standard to the sample for quantification purposes.

-

Place the thimble into the Soxhlet extractor.

-

Extract the sample with a solvent mixture, typically dichloromethane:methanol (2:1 v/v), for 24-48 hours. The solvent is continuously refluxed, ensuring thorough extraction.

-

-

Solvent Removal: After extraction, the solvent containing the total lipid extract (TLE) is collected and the solvent is removed using a rotary evaporator.

Method 2: Ultrasonic Extraction

-

Sample Preparation: As with Soxhlet extraction, the sediment sample should be freeze-dried and homogenized.

-

Extraction:

-

Place a known amount of the sediment in a glass vial.

-

Add a known volume of the extraction solvent (e.g., dichloromethane:methanol 9:1 v/v).[15]

-

Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).[15]

-

Centrifuge the sample to separate the solvent from the sediment.

-

Collect the supernatant (the solvent containing the extracted lipids).

-

Repeat the extraction process multiple times (typically 3-4 times) with fresh solvent to ensure complete extraction.[15]

-

-

Solvent Removal: Combine the solvent extracts and remove the solvent using a rotary evaporator or under a gentle stream of nitrogen.

Fractionation and Derivatization

Objective: To isolate the hydrocarbon fraction containing this compound and, if necessary, derivatize other compounds for GC-MS analysis.

-

Column Chromatography:

-

The TLE is fractionated using column chromatography, typically with silica gel as the stationary phase.

-

A non-polar solvent, such as hexane, is used to elute the hydrocarbon fraction, which contains this compound.

-

More polar solvents are subsequently used to elute other lipid classes (e.g., ketones, alcohols, fatty acids).[16]

-

-

Derivatization (for other hopanoids):

-

While this compound itself does not require derivatization for GC-MS analysis, more polar hopanoids like diplopterol or bacteriohopanepolyols often need to be derivatized to increase their volatility.

-

Common derivatization methods include acetylation (using acetic anhydride and pyridine) or silylation (using BSTFA).[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the hydrocarbon fraction.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or DB-XLB (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[18]

-

Injector: Splitless injection is typically employed to maximize the transfer of the analyte onto the column.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 60-80°C (hold for 1-2 minutes)

-

Ramp 1: Increase to 150°C at 10-15°C/minute

-

Ramp 2: Increase to 320°C at 4-6°C/minute

-

Final hold: 320°C for 15-20 minutes

-

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-650 is typically scanned.

-

Identification: this compound is identified by its characteristic mass spectrum, which includes a molecular ion (M+) at m/z 410 and a prominent fragment ion at m/z 191, which is characteristic of the hopanoid skeleton.[19]

-

Quantification: Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.

-

Interpretation and Applications

-

Indicator of Bacterial Input: The presence of this compound is a clear indication of a bacterial contribution to the sedimentary organic matter.[1] Its concentration relative to other biomarkers, such as sterols (derived from eukaryotes), can provide a first-order estimate of the relative importance of bacterial versus eukaryotic biomass.

-

Terrigenous vs. Aquatic Input: In coastal and marine sediments, this compound with a specific δ¹³C signature can be used as a tracer for the input of terrestrial organic matter, as it is abundant in soil bacteria.[5]

-

Paleo-redox Conditions: The preservation of this compound, an unsaturated hydrocarbon, can be indicative of anoxic or suboxic conditions in the depositional environment, as it would be more susceptible to degradation in the presence of oxygen.

-

Methane Cycling: The most powerful application of this compound in recent years has been in the study of methane cycling. Methanotrophic bacteria, which consume methane, produce hopanoids with a significantly depleted δ¹³C signature because their carbon source, methane, is isotopically light. Therefore, the discovery of this compound with highly negative δ¹³C values (e.g., -50‰ to -70‰) in sedimentary records is strong evidence for past methane seepage and methanotrophic activity.[7][8]

Conclusion

This compound is a robust and versatile biomarker that provides a window into the microbial processes of the past. Its widespread occurrence in bacteria, chemical stability, and the wealth of information encoded in its concentration and isotopic composition make it an indispensable tool for geoscientists and biologists. The continued refinement of analytical techniques and the integration of this compound data with other paleo-proxies will undoubtedly lead to a more nuanced understanding of Earth's history and the critical role that microorganisms have played in shaping it. This technical guide provides a foundational understanding of the principles and methods involved in the study of this compound, empowering researchers to effectively utilize this powerful molecular fossil in their scientific investigations.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: an indicator of terrigenous organic carbon in Washington coastal sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 10. Squalene-hopene cyclase: final deprotonation reaction, conformational analysis for the cyclization of (3R,S)-2,3-oxidosqualene and further evidence for the requirement of an isopropylidene moiety both for initiation of the polycyclization cascade and for the formation of the 5-membered E-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Study of Biohopanoid Production in Alphaproteobacteria: Biosynthetic, Chemotaxonomical, and Geobiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound δ13C values from contemporary thermokarst lake sediments show complex spatial variation - ePrints Soton [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Occurrence and Analysis of Diploptene in Ferns and Other Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diploptene, a pentacyclic triterpenoid of the hopanoid class, is a significant biomarker with a widespread presence in the biosphere, including in various ferns and other plant species. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analytical methodologies for this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemotaxonomy, physiological roles, and potential applications of this compound. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound in the plant kingdom.

Introduction to this compound and Hopanoids

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols, such as cholesterol, in eukaryotic cell membranes.[1] They are known to modulate membrane fluidity and permeability, contributing to the stability of bacterial membranes under various environmental stresses.[1] this compound (hop-22(29)-ene) is a C30 hopanoid and a key intermediate in the biosynthesis of more complex, extended hopanoids.[1] While prokaryotes are the primary producers of hopanoids, their occurrence is not limited to bacteria. This compound and its derivatives have been identified in a range of eukaryotes, including lichens, bryophytes, fungi, and notably, in several species of ferns and tropical trees.[1]

The presence of this compound in ferns is of particular interest for chemotaxonomic studies and in understanding the evolutionary history of these plants. The biosynthesis of this compound in some ferns is thought to occur via a squalene-hopene cyclase (SHC) enzyme, likely acquired through horizontal gene transfer from bacteria. This guide will delve into the known distribution of this compound, its formation, and the methods for its reliable identification and quantification.

Occurrence and Quantitative Data of this compound

This compound has been reported in various plant lineages, with a notable presence in ferns. While comprehensive quantitative data across a wide spectrum of plant species remains an area of active research, this section summarizes available information to provide a comparative overview.

| Plant Group | Species | Tissue | This compound Concentration (µg/g dry weight) | Reference |

| Ferns (Pteridophytes) | Dryopteris crassirhizoma | Rhizomes | Presence confirmed | [2] |

| Polypodium niponicum | Not specified | Presence confirmed | [1] | |

| Polypodium formosanum | Not specified | Presence confirmed | [1] | |

| Adiantum capillus-veneris | Whole plant | Presence confirmed | ||

| Mosses (Bryophytes) | Sphagnum species | Whole plant | Presence confirmed | |

| Angiosperms | Hopea species (tropical trees) | Resin | Abundant | |

| Zea mays (Maize) | Not specified | Not typically reported | ||

| Arabidopsis thaliana | Not specified | Not typically reported |

Note: The table above is a compilation of available data. "Presence confirmed" indicates that the compound has been identified, but specific quantitative values were not provided in the cited literature. Further research is needed to establish a more comprehensive quantitative database.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis in bacteria and some plants involves the direct cyclization of squalene, catalyzed by the enzyme squalene-hopene cyclase (SHC). This process is oxygen-independent. In contrast, eukaryotes typically synthesize sterols from 2,3-oxidosqualene via oxidosqualene cyclase (OSC).

The key steps in the biosynthesis of this compound are as follows:

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAP) Synthesis: These five-carbon building blocks are synthesized through either the mevalonate (MVA) pathway or the non-mevalonate (MEP) pathway.

-

Farnesyl Pyrophosphate (FPP) Formation: IPP and DMAP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the C30 precursor, squalene.

-

Cyclization to this compound: Squalene-hopene cyclase (SHC) catalyzes the complex cyclization of squalene into the pentacyclic structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction of Triterpenoids (including this compound) from Plant Material

This protocol is a general method that can be adapted for various plant tissues, including those from ferns.

Materials:

-

Fresh or dried plant tissue (e.g., leaves, rhizomes)

-

Liquid nitrogen

-

Mortar and pestle or a suitable grinder

-

Extraction solvent: A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) or chloroform and methanol (e.g., 2:1 v/v)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

Sample Preparation:

-

For fresh tissue, weigh approximately 1-5 g of the plant material.

-

For dried tissue, grind the material into a fine powder.

-

Flash-freeze the fresh tissue in liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle. This prevents enzymatic degradation.

-

-

Extraction:

-

Transfer the powdered tissue to a glass vial.

-

Add the extraction solvent at a ratio of approximately 10:1 (solvent volume: tissue weight, e.g., 10 mL for 1 g of tissue).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Agitate the sample on a shaker at room temperature for at least 1-2 hours. For more exhaustive extraction, this step can be extended or repeated.

-

-

Phase Separation and Collection:

-

Centrifuge the mixture at approximately 3000 x g for 10-15 minutes to pellet the solid plant debris.

-

Carefully transfer the supernatant (the solvent extract) to a clean glass vial.

-

Repeat the extraction process on the pellet with fresh solvent at least once to maximize the yield. Combine the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined extracts using a rotary evaporator or a gentle stream of nitrogen gas. Avoid excessive heat to prevent degradation of the compounds.

-

The resulting residue is the total lipid extract (TLE), which contains this compound and other triterpenoids.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the most common and reliable method for the identification and quantification of this compound. Due to the relatively low volatility of triterpenoids, a derivatization step is often necessary.

Materials:

-

Total Lipid Extract (TLE) from the extraction step

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5MS)

-

Autosampler vials with inserts

Procedure:

-

Derivatization:

-

Dissolve a known amount of the dried TLE in a small volume of anhydrous pyridine (e.g., 50-100 µL) in a GC vial.

-

Add the derivatization reagent (BSTFA + 1% TMCS) in excess (e.g., 50-100 µL).

-

Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of any hydroxyl groups. This converts them to more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 300°C at a rate of 10°C/min.

-

Hold at 300°C for 10-20 minutes.

-

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify this compound by its characteristic retention time and mass spectrum. The mass spectrum of underivatized this compound will show a molecular ion (M+) at m/z 410 and a characteristic base peak at m/z 191.

-

Quantification can be performed by creating a calibration curve using a pure this compound standard and an internal standard.

-

Biological Function and Potential Applications

The primary function of this compound and other hopanoids in the organisms that produce them is the regulation of membrane fluidity and permeability.[1] By intercalating into the lipid bilayer, they increase membrane rigidity and reduce the passage of small molecules, providing stability against environmental stressors such as extreme temperatures, pH, and osmotic pressure.[1]

For the pharmaceutical and drug development industries, the unique structure and biological properties of this compound and its derivatives present several areas of interest:

-

Biomarker: Due to their stability over geological timescales, hopanoids are valuable biomarkers in paleobotany and geochemistry, providing insights into past ecosystems and microbial communities.

-

Drug Delivery: The ability of hopanoids to modify membrane properties could be exploited in the design of novel drug delivery systems, such as liposomes with enhanced stability and controlled release characteristics.

-

Antimicrobial Research: As integral components of bacterial membranes, the enzymes involved in hopanoid biosynthesis, such as squalene-hopene cyclase, could be potential targets for the development of new antimicrobial agents.

Conclusion

This compound is a widely distributed triterpenoid with a significant presence in ferns and other plant groups, in addition to its well-established role in bacteria. Its biosynthesis via the squalene-hopene cyclase pathway and its function in membrane stabilization are key aspects of its biological significance. The analytical methods detailed in this guide, particularly GC-MS following appropriate extraction and derivatization, provide robust means for its identification and quantification. Further research into the quantitative distribution of this compound across a broader range of plant species will enhance its utility as a chemotaxonomic marker and may unveil novel biological roles and applications for this intriguing molecule.

References

- 1. Fern constituents: pentacyclic triterpenoids isolated from Polypodium niponicum and P. formosanum | Semantic Scholar [semanticscholar.org]

- 2. Rapid encapsulation of true ferns and arborane/fernane compounds fossilised in siderite concretions supports analytical distinction of plant fossils - PMC [pmc.ncbi.nlm.nih.gov]

The Geochemical Tale of Diploptene: A Deep Dive into its Abiotic and Biotic Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diploptene [hop-22(29)-ene], a pentacyclic triterpenoid, is a significant biomarker utilized across various scientific disciplines, from geochemistry to drug development. Its presence in environmental samples provides a window into past and present microbial activity. This technical guide delves into the core of diplopene's origins, exploring both its well-established biotic sources and the ongoing scientific inquiry into potential abiotic formation pathways. This document provides a comprehensive overview of its biosynthesis, quantitative distribution in the environment, and detailed methodologies for its analysis.

Unraveling the Sources: Biotic Dominance and the Abiotic Question

The overwhelming consensus in the scientific community is that this compound is predominantly of biotic origin . It is a key membrane lipid in a diverse range of bacteria, where it is synthesized enzymatically. In contrast, there is currently no definitive evidence for the significant abiotic synthesis of this compound or other complex pentacyclic triterpenoids under plausible geological conditions. While abiotic formation of simpler organic molecules is well-documented in prebiotic chemistry and hydrothermal vent systems, the intricate cyclization required to form the hopanoid skeleton of this compound is believed to be an exclusive domain of biological catalysis.

The Prolific Biotic Producers of this compound

This compound is synthesized by a wide array of bacteria, where it plays a crucial role in membrane stability and fluidity, analogous to cholesterol in eukaryotes. Its production is not confined to a specific metabolic group, making it a widespread bacterial biomarker.

Key Biotic Sources:

-

Bacteria: A vast number of bacterial phyla are known to produce hopanoids, including this compound. Notable producers include:

-

Cyanobacteria: These photosynthetic bacteria are significant contributors to this compound in both aquatic and terrestrial environments.

-

Methanotrophs: Bacteria that metabolize methane are often rich in hopanoids, and the isotopic signature of their this compound can be a powerful tracer for methane cycling.[1]

-

Soil Bacteria: A diverse community of microorganisms indigenous to soils are major producers of this compound, which is subsequently transported to coastal sediments through erosion.[1]

-

Other Bacteria: The ability to synthesize hopanoids is widespread and has been identified in various other bacterial groups, contributing to the ubiquitous presence of this compound in the environment.

-

The Biological Blueprint: The Biosynthesis of this compound

The synthesis of this compound is a fascinating example of complex enzymatic machinery. The central player in this process is the enzyme squalene-hopene cyclase (SHC) .

The biosynthetic pathway begins with the linear C30 hydrocarbon, squalene . The SHC enzyme then catalyzes a remarkable cascade of cyclization reactions, forming the five-ring hopanoid structure in a single, concerted step. This process is oxygen-independent, a key feature that distinguishes it from the biosynthesis of sterols in eukaryotes.

Quantitative Distribution of this compound in the Environment

The concentration of this compound in environmental samples can vary significantly depending on the source organisms and depositional environment. The following tables summarize some of the reported quantitative data for this compound in various matrices.

Table 1: this compound Concentration in Sediments and Soils

| Environment | Location | Concentration Range (µg/g organic carbon) | Reference(s) |

| Coastal Sediments | Washington Coast, USA | Comparable to plant wax n-alkanes | [1] |

| River Sediments | Columbia River Basin, USA | Variable, with lighter isotopic values | [1] |

| Soil | Willamette Valley, USA | -31.2 ± 0.3‰ (δ¹³C) | [1] |

| Varved Sediments | Saanich Inlet, Canada | Up to 70 | |

| Thermokarst Lake Sediments | Alaska, USA | -68.2 to -38.8‰ (δ¹³C) |

Table 2: this compound in Cyanobacteria

| Species/Genus | Environment/Culture | This compound Presence/Abundance | Reference(s) |

| Nodularia spumigena | Baltic Sea | Not detected in some strains | |

| Various Cyanobacteria | Microbial Mats | Abundant, often used as a biomarker for cyanobacterial input |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental and biological samples requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.

Extraction of Hopanoids from Sediments and Soils

A common and effective method for extracting lipids, including this compound, from solid matrices is the Bligh-Dyer method or variations thereof.

Protocol: Modified Bligh-Dyer Extraction

-

Sample Preparation: Freeze-dry the sediment or soil sample and grind to a fine powder.

-

Solvent Extraction:

-

To a known mass of the powdered sample (e.g., 10 g), add a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1, v/v).

-

Sonciate the mixture for 15-20 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Phase Separation:

-

Combine the supernatants and add a volume of 5% NaCl solution to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Derivatization for GC-MS Analysis

Due to the presence of polar functional groups on many hopanoids (though not this compound itself), derivatization is often necessary to increase their volatility for GC-MS analysis. Acetylation is a common derivatization method.

Protocol: Acetylation of Hopanoids

-

Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.

-

Reaction:

-

To the dried lipid extract, add the acetylation reagent.

-

Heat the mixture at 60-70°C for 1-2 hours.

-

-

Work-up:

-

Evaporate the excess reagent under a stream of nitrogen.

-

Re-dissolve the derivatized extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 300°C at 6°C/minute.

-

Hold at 300°C for 20 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-650.

-

Selected Ion Monitoring (SIM) can be used for targeted quantification of this compound using its characteristic fragment ion at m/z 191.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for the analysis of more polar and thermally labile hopanoids, but can also be used for this compound.

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer Settings:

-

Ionization mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis can be performed in full scan mode or using targeted MS/MS for enhanced specificity and sensitivity.

-

Logical Relationships and Experimental Workflows

The following diagram illustrates the general workflow for the analysis of this compound from environmental samples.

References

Diploptene: A Central Precursor in the Biosynthesis of Diverse Hopanoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols, such as cholesterol, in bacterial membranes. They play a crucial role in regulating membrane fluidity, permeability, and stability, particularly under conditions of environmental stress. The C30 hopanoid, diploptene (also known as hop-22(29)-ene), serves as a key biosynthetic precursor for a wide array of more complex hopanoids, including the extended C35 bacteriohopanepolyols (BHPs). This guide provides a comprehensive technical overview of the enzymatic pathways that convert this compound into other hopanoids, detailed experimental protocols for their study, and a summary of quantitative data available to date.

Biosynthetic Pathways from this compound

The journey from the simple hydrocarbon this compound to the complex, functionalized bacteriohopanepolyols involves a series of enzymatic modifications. These reactions are primarily catalyzed by a suite of enzymes encoded by the hpn (hopanoid biosynthesis) gene cluster, which is often found in hopanoid-producing bacteria.

The initial and committing step in the elongation of the C30 this compound skeleton is the addition of a C5 adenosyl moiety to the isoprenoid side chain, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, HpnH.[1] This reaction forms the C35 hopanoid, adenosylhopane.[1] Subsequently, a putative phosphorylase, HpnG, is thought to remove the adenine base, yielding ribosylhopane.[2][3][4] This intermediate can then be further modified by a series of enzymes to generate the diverse range of bacteriohopanepolyols observed in nature.

Key enzymatic modifications of the this compound core and its derivatives include:

-

Side-chain elongation and functionalization: The conversion of this compound to adenosylhopane by HpnH is the first step in generating extended hopanoids.[2][3][4]

-

A-ring methylation: The enzymes HpnP and HpnR catalyze the methylation of the hopanoid A-ring at the C-2 and C-3 positions, respectively.[5][6] These methylations are of significant interest to geobiologists as they are well-preserved in the geological record.

-

Formation of bacteriohopanepolyols (BHPs): Following the action of HpnH and HpnG, a cascade of enzymes, including glycosyltransferases (e.g., HpnI), radical SAM enzymes (e.g., HpnJ), and aminotransferases (e.g., HpnO), can modify the ribosyl side chain to produce a variety of BHPs with different functional groups, such as hydroxyl, amino, and cyclitol ether moieties.[2][7]

The following diagram illustrates the major biosynthetic pathways originating from this compound.

Quantitative Data on Hopanoid Production

The relative and absolute abundance of hopanoids derived from this compound can vary significantly between different bacterial species and in response to environmental conditions. Quantitative analysis, typically performed by GC-MS or LC-MS/MS, provides valuable insights into the regulation and flux through these biosynthetic pathways.

| Bacterial Species | Hopanoid Derivative | Relative Abundance (% of total hopanoids) | Absolute Abundance (mg/g dry weight) | Reference |

| Rhodopseudomonas palustris TIE-1 | Diplopterol | Variable | Variable | [2] |

| Rhodopseudomonas palustris TIE-1 | Bacteriohopanetetrol (BHT) | Variable | Variable | [2] |

| Rhodopseudomonas palustris TIE-1 | 2-Methylbacteriohopanetetrol (2-MeBHT) | Up to 13.3% of total BHP | Not reported | [8] |

| Methylococcus capsulatus (Bath) | 3-Methylhopanoids | Accumulate in stationary phase | Not reported | [6] |

| Various Thermophilic Bacteria | Various BHPs | Varies by species and temperature | Semi-quantitative data available | [9] |

Note: Quantitative data on the specific conversion rates of this compound to its various derivatives and the kinetic parameters of the involved enzymes are not extensively available in the public domain. The provided data reflects the analysis of hopanoid profiles in different organisms.

Experimental Protocols

Extraction and Analysis of Hopanoids by GC-MS

This protocol is adapted from methodologies described for the analysis of hopanoids in bacterial cultures.[2][10]

a. Lipid Extraction (Modified Bligh-Dyer Method)

-

Harvest bacterial cells from culture by centrifugation.

-

Lyophilize the cell pellet to dryness.

-

Extract the dried biomass using a single-phase solvent system of dichloromethane (DCM), methanol (MeOH), and water (H₂O) in a ratio of 1:2:0.8 (v/v/v).

-

Sonicate the mixture to ensure complete cell lysis and lipid extraction.

-

Add additional DCM and H₂O to break the single-phase system into two phases (final ratio of DCM:MeOH:H₂O should be approximately 2:2:1.8).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the total lipid extract (TLE).

-

Dry the TLE under a stream of nitrogen gas.

b. Derivatization (Acetylation)

-

To the dried TLE, add a 1:1 (v/v) mixture of acetic anhydride and pyridine.

-

Heat the mixture at 70°C for 30 minutes to acetylate the hydroxyl groups of the hopanoids.

-

Dry the derivatized sample under a stream of nitrogen gas.

-

Resuspend the acetylated lipids in a suitable solvent (e.g., hexane or DCM) for GC-MS analysis.

c. GC-MS Analysis

-

Gas Chromatograph: Use a high-temperature capillary column suitable for the analysis of high-molecular-weight compounds (e.g., DB-5HT or equivalent).

-

Injector: Program a temperature-ramping injection to ensure efficient transfer of the analytes onto the column.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps to a high temperature (e.g., 320°C), and holds for an extended period to elute the high-boiling hopanoids.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known hopanoids. Characteristic fragment ions for hopanoids include m/z 191 (for the hopane skeleton) and m/z 205 (for 2-methylhopanoids).[10]

Analysis of Bacteriohopanepolyols by LC-MS/MS

For the analysis of intact, highly polar bacteriohopanepolyols, LC-MS/MS is often the method of choice as it does not require derivatization that can lead to the loss of structural information.[9][11][12]

a. Lipid Extraction

Follow the same modified Bligh-Dyer extraction protocol as described for GC-MS analysis to obtain the total lipid extract.

b. LC-MS/MS Analysis

-

Liquid Chromatograph: Use a reversed-phase column (e.g., C18) with a suitable solvent system, typically a gradient of water, methanol, and/or isopropanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

-

Tandem Mass Spectrometry (MS/MS): Operate the instrument in a data-dependent acquisition mode to acquire fragmentation spectra of the most abundant ions, or in a targeted multiple reaction monitoring (MRM) mode for the quantification of specific BHPs. The fragmentation patterns provide valuable structural information about the hopanoid core and the side chain.

In Vitro Enzyme Assay for HpnH (Radical SAM Adenosylhopane Synthase)

This protocol is based on the in vitro reconstitution of HpnH activity.[1][13] A detailed, standardized protocol with kinetic parameters is not widely available.

a. Reaction Components

-

Buffer: HEPES buffer (e.g., 100 mM, pH 7.0)

-

Substrate: this compound (solubilized with a detergent like Triton X-100)

-

Co-substrate: S-adenosylmethionine (SAM)

-

Reducing System: A system to reduce the [4Fe-4S] cluster of the radical SAM enzyme is essential. This can be achieved using a chemical reductant like sodium dithionite or an enzymatic system consisting of flavodoxin, flavodoxin reductase, and NADPH.[1][13][14][15]

-

Enzyme: Purified HpnH enzyme.

b. Reaction Conditions

-

Assemble the reaction mixture in an anaerobic environment (e.g., in a glove box) to prevent inactivation of the oxygen-sensitive [4Fe-4S] cluster.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the lipid-soluble products.

-

Analyze the products by LC-MS or GC-MS to detect the formation of adenosylhopane.

Note on other enzyme assays: Detailed, publicly available protocols for the in vitro assays of HpnG, HpnP, HpnR, HpnI, and HpnJ are currently scarce. The development of such assays would likely involve the expression and purification of the respective enzymes and the development of methods to detect the specific products of their reactions, likely using mass spectrometry. For methyltransferases like HpnP and HpnR, a common approach involves the use of radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) and measuring the incorporation of the radiolabel into the hopanoid substrate.

Isotopic Labeling Experimental Workflow

Isotopic labeling experiments are powerful tools to trace the flow of atoms through a metabolic pathway.

a. Experimental Design

-

Culture the hopanoid-producing bacterium in a defined medium.

-

Introduce a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate, into the medium.

-

Harvest the cells at different time points to monitor the incorporation of the label into this compound and its downstream products.

b. Sample Analysis

-

Extract the hopanoids as described above.

-

Analyze the extracts by GC-MS or LC-MS/MS.

-

Determine the mass isotopologue distribution of the hopanoids to map the incorporation of the ¹³C label.

c. Data Interpretation

The pattern of ¹³C incorporation can reveal the biosynthetic origins of the carbon atoms in the hopanoid skeleton and side chains, confirming the precursor-product relationships and providing insights into the activity of the different biosynthetic pathways.

Conclusion

This compound is a pivotal molecule in the biosynthesis of a vast array of structurally and functionally diverse hopanoids. The enzymatic machinery that modifies this compound provides bacteria with a means to fine-tune their membrane properties in response to changing environmental conditions. While significant progress has been made in identifying the genes and enzymes involved in these pathways, a detailed biochemical characterization, including the development of robust enzyme assays and the determination of kinetic parameters, remains an active area of research. The protocols and data presented in this guide provide a foundation for further investigation into the fascinating world of hopanoid biosynthesis and its potential applications in drug development and biotechnology.

References

- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]

- 2. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Study of Biohopanoid Production in Alphaproteobacteria: Biosynthetic, Chemotaxonomical, and Geobiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bacteriohopanepolyol Inventory of Novel Aerobic Methane Oxidising Bacteria Reveals New Biomarker Signatures of Aerobic Methanotrophy in Marine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pheno- and Genotyping of Hopanoid Production in Acidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 12. vliz.be [vliz.be]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. EGUsphere - Bacteriohopanepolyols track past environmental transitions in the Black Sea [egusphere.copernicus.org]

- 15. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Geochemical significance of diploptene in petroleum exploration

An In-depth Technical Guide on the Geochemical Significance of Diploptene in Petroleum Exploration

Introduction: The Molecular Fossil in Crude Oil

In the field of petroleum geochemistry, molecular fossils, or biomarkers, provide invaluable insights into the origin, thermal history, and depositional environment of crude oils and their source rocks. Among the most significant of these biomarkers is the pentacyclic triterpenoid, This compound (17β(H),21β(H)-hop-22(29)-ene). This compound is the biological precursor to the ubiquitous hopane series found in virtually all crude oils and ancient sediments.

This compound is synthesized primarily by prokaryotic organisms, particularly bacteria.[1] Its robust carbon skeleton is remarkably stable, allowing it to survive geological processes of burial and thermal alteration, albeit with structural rearrangements. Consequently, the presence and stereochemistry of this compound and its diagenetic products, the hopanes, serve as a powerful tool for petroleum exploration, enabling geochemists to correlate oils with their source rocks, reconstruct paleoenvironments, and assess the thermal maturity of petroleum systems. This guide provides a technical overview of the origin of this compound, its transformation during diagenesis, and its application as a key biomarker in hydrocarbon exploration.

Origin and Diagenetic Pathway of this compound

This compound originates from the cyclization of squalene, a C30 isoprenoid, a process that does not require molecular oxygen and is common in bacteria.[1] In living organisms, this compound and other related precursors like bacteriohopanepolyols (BHPs) feature a thermodynamically unstable stereochemistry known as the biological 17β,21β(H) configuration.[2]

During burial and subsequent heating (diagenesis and catagenesis), these biological precursors undergo a series of chemical transformations. This compound is reduced to form ββ-hopane, which then isomerizes to more thermally stable configurations. The most significant transformation is the conversion from the biological ββ-hopanes to the geological αβ-hopanes.[3] This isomerization is an irreversible, temperature-dependent process, making the ratio of these isomers a reliable indicator of thermal maturity.

Geochemical Significance in Petroleum Exploration

The analysis of this compound-derived hopanes provides critical information for assessing a petroleum system. Their primary applications include determining the source of organic matter, the depositional environment of the source rock, and the thermal maturity of both the source rock and the expelled petroleum.

-

Source of Organic Matter: Hopanes are definitive indicators of prokaryotic (bacterial) input into sedimentary organic matter. The ratio of hopanes to steranes (biomarkers derived from eukaryotes like algae) is a widely used parameter. A low sterane/hopane ratio typically indicates a significant contribution from bacteria and/or terrigenous organic matter, whereas a ratio approaching or exceeding 1.0 suggests a dominance of marine algal organic matter.[4][5]

-

Depositional Environment: Specific hopanoid structures can provide clues about the paleoenvironment. For instance, high concentrations of C31-C35 homohopanes are often associated with bacteriohopanetetrol precursors, suggesting deposition under anoxic conditions.[4] The carbon isotopic composition (δ¹³C) of this compound and its hopane derivatives is also a powerful indicator. Extremely depleted δ¹³C values (e.g., -60‰ to -80‰) in lacustrine source rocks point to an input from methanotrophic bacteria, which consume methane.[6][7] In contrast, values in the range of -31‰ to -40‰ are more typical for heterotrophic bacteria in terrestrial or marine settings.[8]

-